Barium hexachlorosilicate(2-)
Description
Properties
CAS No. |
97158-14-0 |
|---|---|
Molecular Formula |
BaCl6Si |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
barium(2+);hexachlorosilicon(2-) |
InChI |
InChI=1S/Ba.Cl6Si/c;1-7(2,3,4,5)6/q+2;-2 |
InChI Key |
KCRFPDOJKIXSGK-UHFFFAOYSA-N |
Canonical SMILES |
[Si-2](Cl)(Cl)(Cl)(Cl)(Cl)Cl.[Ba+2] |
Origin of Product |
United States |
Synthetic Methodologies for Barium Hexachlorosilicate 2
Direct Synthesis Approaches
Direct synthesis methods for Barium Hexachlorosilicate(2-) would likely involve the combination of appropriate barium and silicon precursors under controlled conditions to facilitate the formation of the hexachlorosilicate anion and its subsequent precipitation with the barium cation.
Reactions Involving Barium Precursors and Silicon Tetrachloride
A primary and straightforward approach to the synthesis of Barium Hexachlorosilicate(2-) involves the direct reaction of a suitable barium precursor with silicon tetrachloride (SiCl₄). Barium chloride (BaCl₂) is a logical choice for the barium source due to its relative solubility in certain organic solvents and its provision of the necessary chloride ions.
The reaction is envisioned to proceed as follows:
BaCl₂ + SiCl₄ → Ba[SiCl₆]
A critical consideration for this reaction is the need for strictly anhydrous conditions, as silicon tetrachloride readily hydrolyzes in the presence of moisture to form silicon dioxide and hydrochloric acid. The reaction would likely be carried out in a non-protic, anhydrous organic solvent capable of dissolving the reactants to some extent, or at least facilitating their interaction.
| Parameter | Proposed Condition | Rationale |
| Barium Precursor | Anhydrous Barium Chloride (BaCl₂) | Provides the barium cation and supplementary chloride ions. |
| Silicon Precursor | Silicon Tetrachloride (SiCl₄) | Source of the central silicon atom for the hexachlorosilicate anion. |
| Solvent | Anhydrous, non-protic (e.g., acetonitrile (B52724), dichloromethane) | To prevent hydrolysis of SiCl₄ and facilitate reactant interaction. |
| Temperature | Room temperature to moderately elevated | To overcome any activation energy barrier without decomposing the product. |
| Atmosphere | Inert (e.g., nitrogen, argon) | To exclude atmospheric moisture. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Solvent-Controlled Synthetic Routes
The choice of solvent is paramount in the synthesis of Barium Hexachlorosilicate(2-) and can significantly influence the reaction outcome. The solvent not only serves as a medium for the reaction but can also play a role in stabilizing the intermediate species and influencing the crystal structure of the final product.
Aprotic polar solvents, such as acetonitrile or dimethylformamide (DMF), could be suitable candidates. These solvents can help to dissolve the barium salt and can coordinate with the silicon center, potentially facilitating the addition of chloride ions. The solvent's role is to stabilize the transition state during the formation of the [SiCl₆]²⁻ anion.
Novel Synthetic Strategies and Conditions
Beyond direct combination, more advanced synthetic methodologies could offer greater control over the purity, crystallinity, and morphology of the Barium Hexachlorosilicate(2-) product.
Low-Temperature Synthesis Techniques
Conducting the synthesis at low temperatures, a technique sometimes referred to as cryochemical synthesis, can be advantageous. By cooling the reaction mixture, typically in a solvent with a low freezing point, the reactivity of the precursors can be moderated, potentially leading to the formation of a more ordered crystalline product and minimizing the formation of byproducts. This approach could be particularly useful in controlling the exothermic nature of the reaction between a Lewis acidic species like SiCl₄ and chloride ions.
Solvothermal and Hydrothermal Methods
Solvothermal and hydrothermal syntheses are powerful techniques for the preparation of crystalline inorganic materials from solution under elevated temperatures and pressures.
Solvothermal Synthesis: This method would involve heating a mixture of the barium precursor and silicon tetrachloride in a sealed vessel (autoclave) with an organic solvent. The elevated temperature and pressure can enhance the solubility of the reactants and promote the crystallization of the product. This technique is well-suited for producing highly crystalline materials.
Hydrothermal Synthesis: While the high reactivity of SiCl₄ with water makes a direct aqueous hydrothermal approach challenging, a modified hydrothermal method could be employed. For instance, a barium silicate (B1173343) precursor, formed in an initial step, could potentially be reacted with a chloride source under hydrothermal conditions. However, the stability of the hexachlorosilicate anion in a high-temperature aqueous environment would be a significant concern.
| Method | Temperature Range (°C) | Pressure | Potential Advantages |
| Low-Temperature | -78 to 0 | Atmospheric | Better control over reactivity, potential for higher purity. |
| Solvothermal | 100 - 250 | Autogenous | High crystallinity of the product. |
| Hydrothermal (modified) | 100 - 250 | Autogenous | Potential for novel phase formation. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Mechanistic Investigations of Formation Pathways
Understanding the mechanism of formation for Barium Hexachlorosilicate(2-) is key to optimizing its synthesis. The formation of the hexachlorosilicate anion, [SiCl₆]²⁻, is believed to proceed through a stepwise addition of chloride ions to the silicon tetrachloride molecule.
Silicon tetrachloride is a Lewis acid, meaning it can accept electron pairs. The chloride ions, acting as Lewis bases, would donate electron pairs to the silicon center. The mechanism likely involves the formation of an intermediate pentacoordinate species, [SiCl₅]⁻, which then reacts with another chloride ion to form the final octahedral [SiCl₆]²⁻ anion.
SiCl₄ + 2Cl⁻ ⇌ [SiCl₆]²⁻
The role of the barium ion in this process is primarily as a counter-ion to precipitate the stable hexachlorosilicate anion from the solution, driving the equilibrium towards the product side. The kinetics and thermodynamics of this reaction would be heavily influenced by the solvent's polarity and coordinating ability.
Structural Elucidation and Crystallographic Analysis of Barium Hexachlorosilicate 2
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction (e.g., analogous to Ba(OsF₆)₂, BaOsF₆ studies)
The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c, α, β, γ) and the symmetry operations that describe the arrangement of atoms within it (the space group) are critical defining parameters. For instance, the crystal structure of Ba₂ (C₂O₄)(H₂PO₃)₂ was determined to be monoclinic with a space group of C2/c. mdpi.com In the case of the analogous compound Ba[IrF₆], single-crystal X-ray analysis revealed a structure where the metal atoms are located on special positions of symmetry. researchgate.net Another related compound, barium thioborate (Ba₇(BS₃)₄S), crystallizes in the monoclinic space group C2/c. iastate.edu Based on these analogues, it is plausible that barium hexachlorosilicate(2-) could crystallize in a system of moderate to high symmetry, such as monoclinic or trigonal (with a possible R-3 space group).
Table 1: Analogous Unit Cell Parameters for Barium-Containing Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Ba₇(BS₃)₄S iastate.edu | Monoclinic | C2/c | 10.1750 | 23.970 | 10.1692 | 90.095 |
| Ba₂(C₂O₄)(H₂PO₃)₂ mdpi.com | Monoclinic | C2/c | 12.3829 | 7.9124 | 11.0858 | 114.788 |
| Ba₂H₃Cl researchgate.net | Trigonal | P-3m1 | 4.4300 | 4.4300 | 7.2300 | 120.00 |
Within the unit cell, each atom is defined by a unique set of fractional coordinates (x, y, z). The occupancy factor describes the fraction of a particular crystallographic site that is occupied by an atom. In a pure, perfectly ordered crystal, this factor is typically 1. For Ba[SiCl₆], it is expected that the barium, silicon, and chlorine atoms would occupy specific Wyckoff positions within the determined space group, consistent with the stoichiometry of the compound.
The hexachlorosilicate(2-) anion, [SiCl₆]²⁻, is anticipated to adopt a regular octahedral geometry, with the silicon atom at the center and six chlorine atoms at the vertices. This is consistent with the geometry of other hexahalo- and hexaoxo-anions.
In BaO, the barium ion has a 6-coordinate octahedral geometry. shef.ac.uk
In the structure of Ba[IrF₆], the Ba²⁺ cation is in a cuboctahedral coordination. researchgate.net
For BaSO₄, the barium ion is in a 12-coordinate geometry. materialsproject.org
In Ba₇(BS₃)₄S, the barium cations are coordinated by eight or nine sulfur atoms. iastate.edu
Single-crystal X-ray diffraction of Ba[TcO₄]₂ revealed 12-fold coordination of Ba²⁺ by oxygen atoms, forming icosahedra. nih.gov
Given the size of the [SiCl₆]²⁻ anion, it is likely that the barium cation in Ba[SiCl₆] would have a high coordination number, likely 8 or higher, forming a coordination polyhedron such as a distorted cube, a square antiprism, or a cuboctahedron.
Table 2: Coordination Geometries in Analogous Barium Compounds
| Compound | Ba²⁺ Coordination Number | Coordination Geometry |
| BaO shef.ac.uk | 6 | Octahedral |
| Ba₇(BS₃)₄S iastate.edu | 8 and 9 | Irregular Polyhedra |
| Ba[TcO₄]₂ nih.gov | 12 | Icosahedron |
| BaSO₄ materialsproject.org | 12 | Irregular Polyhedron |
| Ba[IrF₆] researchgate.net | 12 | Cuboctahedral |
Powder X-ray Diffraction (e.g., analogous to Ba(OsF₆)₂, BaOsF₆ studies)
Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. rutgers.edulbl.gov It provides a diffraction pattern that is characteristic of the crystalline phases present in a sample.
A primary application of PXRD is the identification of crystalline compounds by comparing the experimental diffraction pattern to reference patterns in databases. shift8web.ca For a synthesized sample of barium hexachlorosilicate(2-), PXRD would be the initial method to confirm the formation of the desired crystalline phase. The positions and relative intensities of the diffraction peaks serve as a fingerprint for the compound. The absence of peaks corresponding to starting materials or potential byproducts would confirm the purity of the sample. For example, in studies of synthesized barium sulfate (B86663) particles, PXRD patterns were used to confirm the orthorhombic structure and high purity of the product. shift8web.caresearchgate.net
Rietveld Refinement for Structural Parameters
Due to the limited direct crystallographic data for barium hexachlorosilicate(2-), the structural parameters are discussed in the context of analogous complex silicate (B1173343) structures that have been characterized using Rietveld refinement. This method is a powerful tool for refining crystal structure parameters from powder diffraction data.
In a hypothetical Rietveld refinement of barium hexachlorosilicate(2-), the initial structural model would likely be based on known structures of similar compounds containing hexachlorosilicate anions or other complex silicate anions with large cations like barium. The refinement process would involve fitting a calculated diffraction pattern to the experimental data by adjusting various parameters.
Table 1: Hypothetical Rietveld Refinement Parameters for Barium Hexachlorosilicate(2-)
| Parameter | Value | Description |
| Crystal System | Orthorhombic | Based on analogous complex silicates. |
| Space Group | Pbca | A common space group for related compounds. shu.ac.uk |
| a (Å) | 10.25 | Lattice parameter. |
| b (Å) | 18.34 | Lattice parameter. |
| c (Å) | 9.88 | Lattice parameter. |
| α, β, γ (°) | 90 | Lattice angles. |
| Cell Volume (ų) | 1854.3 | Volume of the unit cell. |
| Rwp (%) | 8.5 | Weighted profile R-factor, indicating the goodness of fit. |
| Rexp (%) | 5.2 | Expected profile R-factor. |
| χ² (Chi-squared) | 1.63 | Goodness of fit indicator. |
The refined structural parameters would provide precise information on bond lengths, bond angles, and atomic positions within the crystal lattice of barium hexachlorosilicate(2-). For instance, the Si-Cl bond lengths within the [SiCl₆]²⁻ octahedra and the Ba-Cl coordination distances would be determined. In related silicate structures, the framework is often composed of interconnected SiO₄ and other metal-oxygen polyhedra. shu.ac.uk In the case of barium hexachlorosilicate(2-), the structure would be defined by the arrangement of Ba²⁺ cations and [SiCl₆]²⁻ anions.
Electron Microscopy for Microstructural Characterization
Electron microscopy techniques are essential for understanding the morphology and nanoscale features of materials.
Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis
Scanning Electron Microscopy (SEM) would be employed to investigate the morphology and surface topography of barium hexachlorosilicate(2-) particles. Based on studies of other barium silicate compounds, it is anticipated that the morphology could vary significantly depending on the synthesis conditions. mdpi.com
SEM analysis would reveal the shape, size distribution, and degree of agglomeration of the crystals. In analogous barium silicate systems, morphologies ranging from needle-like crystals to more equiaxed particles have been observed. mdpi.com The surface of the particles could be smooth or exhibit distinct faceting, providing insights into the crystal growth mechanism. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM would be used to confirm the elemental composition, mapping the distribution of Barium (Ba), Silicon (Si), and Chlorine (Cl) across the sample.
Table 2: Expected SEM-EDX Data for Barium Hexachlorosilicate(2-)
| Element | Atomic % | Description |
| Ba | 14.3 | Expected atomic percentage for Barium. |
| Si | 14.3 | Expected atomic percentage for Silicon. |
| Cl | 71.4 | Expected atomic percentage for Chlorine. |
Transmission Electron Microscopy (TEM) for Nanoscale Structure and Crystallite Size
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the characterization of nanoscale features. TEM analysis of barium hexachlorosilicate(2-) would provide detailed information about the internal structure, crystallite size, and the presence of any defects.
High-resolution TEM (HRTEM) could potentially visualize the crystal lattice fringes, allowing for the direct measurement of interplanar spacings, which can be correlated with X-ray diffraction data. Selected Area Electron Diffraction (SAED) patterns obtained through TEM would provide further confirmation of the crystalline structure and could be used to determine the crystal orientation. In studies of barium silicate nanoparticles, TEM has been crucial in identifying the early stages of crystallization and observing the nanoscale morphology. nist.gov The average crystallite size can be determined from TEM images, which is a critical parameter for understanding the material's properties.
Table 3: Anticipated TEM Analysis Results for Barium Hexachlorosilicate(2-)
| Parameter | Measurement Range | Description |
| Crystallite Size | 50 - 200 nm | The average size of the individual crystalline domains. |
| Lattice Fringes | Visible | Indicates the crystalline nature of the material at the nanoscale. |
| SAED Pattern | Spot Pattern | Confirms the single-crystalline nature of the observed particles. |
| Defects | Low Density | Expected for a well-synthesized crystalline material. |
Spectroscopic Characterization of Barium Hexachlorosilicate 2
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in probing the molecular vibrations of the hexachlorosilicate anion ([SiCl₆]²⁻). The octahedral symmetry (Oₕ) of the [SiCl₆]²⁻ ion governs the number and activity of its vibrational modes. For an ideal octahedral molecule, group theory predicts six fundamental vibrational modes.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. biointerfaceresearch.com For a molecule to be IR active, there must be a change in the dipole moment during the vibration. youtube.com In the case of the [SiCl₆]²⁻ anion with Oₕ symmetry, only two of its six fundamental modes, the triply degenerate stretching (ν₃) and bending (ν₄) modes, are expected to be IR active. nih.gov
The IR spectrum of a compound containing the hexachlorosilicate anion would be characterized by strong absorption bands corresponding to these Si-Cl stretching and Cl-Si-Cl bending vibrations. The positions of these bands are influenced by the mass of the atoms, the bond strength, and the crystal lattice environment. By analogy with other hexahalo complexes, the Si-Cl stretching vibration (ν₃) is expected to appear at a lower frequency compared to the Si-F stretching vibration in hexafluorosilicates due to the larger mass of chlorine compared to fluorine. nih.gov
Table 1: Predicted Infrared Active Modes for [SiCl₆]²⁻ based on Analogy with Hexahalo Complexes
| Vibrational Mode | Symmetry | Description | Predicted Wavenumber Range (cm⁻¹) |
| ν₃ (F₁ᵤ) | T₁ᵤ | Asymmetric Si-Cl Stretch | 400 - 600 |
| ν₄ (F₁ᵤ) | T₁ᵤ | Cl-Si-Cl Bend | 200 - 350 |
Note: The predicted wavenumber ranges are estimations based on data for analogous hexahalo compounds and are subject to variation based on the cation and crystal packing effects.
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. ukaea.uk A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. For the octahedral [SiCl₆]²⁻ anion, three of its fundamental modes are predicted to be Raman active: the symmetric stretching mode (ν₁), the doubly degenerate asymmetric stretching mode (ν₂), and the triply degenerate bending mode (ν₅). nih.gov The remaining bending mode (ν₆) is inactive in both IR and Raman spectroscopy under ideal Oₕ symmetry. nih.gov
The Raman spectrum of Barium hexachlorosilicate(2-) would therefore be expected to show distinct peaks corresponding to these Si-Cl vibrations. The ν₁ symmetric stretch is typically a strong and polarized band, making it readily identifiable.
Table 2: Predicted Raman Active Modes for [SiCl₆]²⁻ based on Analogy with Hexahalo Complexes
| Vibrational Mode | Symmetry | Description | Predicted Wavenumber Range (cm⁻¹) |
| ν₁ (A₁g) | A₁g | Symmetric Si-Cl Stretch | 300 - 450 |
| ν₂ (E₉) | E₉ | Asymmetric Si-Cl Stretch | 250 - 350 |
| ν₅ (F₂₉) | F₂g | Cl-Si-Cl Bend | 150 - 250 |
Note: These are predicted ranges and the actual positions can be influenced by factors such as the crystalline environment and the nature of the cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., analogous to hexafluoridoosmates)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the local chemical environment of specific nuclei. For Barium hexachlorosilicate(2-), ²⁹Si NMR would be particularly informative.
Solid-state NMR (ssNMR) provides valuable information about the structure and bonding in solid materials. uni-muenchen.de For the hexachlorosilicate anion, solid-state ²⁹Si NMR would be expected to show a single resonance, indicative of a single silicon environment in the crystal lattice. The chemical shift of this resonance would be characteristic of a hexacoordinate silicon atom bonded to six chlorine atoms.
Based on trends observed for other silicon compounds, the ²⁹Si chemical shift for a hexacoordinate silicon is expected to be significantly upfield (more shielded) compared to tetracoordinate silicon. For comparison, the ²⁹Si chemical shifts for various silicate (B1173343) structures (Q⁰ to Q⁴) are well-documented, with increasing coordination and connectivity generally leading to shifts to higher field. columbia.edu While specific data for [SiCl₆]²⁻ is scarce, the chemical shift would provide confirmation of the hexacoordinate nature of the silicon center.
Table 3: Predicted Solid-State ²⁹Si NMR Chemical Shift for [SiCl₆]²⁻
| Nucleus | Coordination Environment | Predicted Chemical Shift Range (ppm) |
| ²⁹Si | Hexacoordinate (SiCl₆) | -150 to -200 |
Note: This is an estimated range based on trends for hypervalent silicon species and requires experimental verification.
If a suitable non-coordinating solvent could be found to dissolve Barium hexachlorosilicate(2-) without decomposition, solution-state ²⁹Si NMR could provide complementary information. The spectrum would be expected to show a sharp singlet, with its chemical shift providing information about the silicon environment in the solvated state. The choice of solvent would be critical, as coordinating solvents could potentially displace the chloride ligands.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net An XPS analysis of Barium hexachlorosilicate(2-) would provide binding energy data for the constituent elements: Barium (Ba), Silicon (Si), and Chlorine (Cl).
The binding energies are characteristic of the element and its oxidation state. For Barium hexachlorosilicate(2-), we would expect to observe peaks corresponding to Ba²⁺, Si⁴⁺, and Cl⁻ ions. The precise binding energies can be influenced by the local chemical environment.
Table 4: Predicted XPS Binding Energies for Barium Hexachlorosilicate(2-)
| Element | Core Level | Predicted Binding Energy (eV) | Expected Oxidation State |
| Barium (Ba) | 3d₅/₂ | ~780 - 782 | +2 |
| Silicon (Si) | 2p | ~102 - 104 | +4 |
| Chlorine (Cl) | 2p₃/₂ | ~198 - 200 | -1 |
Note: These are approximate binding energy ranges based on typical values for these elements in similar chemical environments and can vary slightly depending on the specific crystal structure and surface conditions.
The relative intensities of the Ba, Si, and Cl peaks can be used to determine the stoichiometry of the compound, which should correspond to the expected 1:1:6 ratio for BaSiCl₆.
Lack of Available Data on the
A thorough search of available scientific literature and chemical databases has revealed no specific experimental data on the Ultraviolet-Visible (UV-Vis) spectroscopy of Barium hexachlorosilicate(2-). Consequently, information regarding its electronic transitions, including absorption maxima and molar absorptivity, is not available.
While general principles of UV-Vis spectroscopy are well-established for characterizing electronic transitions in chemical compounds, specific research findings for Barium hexachlorosilicate(2-) have not been published or indexed in the searched repositories. The electronic transitions in a compound like this would theoretically involve charge transfer bands, but without experimental data, any discussion would be purely speculative and fall outside the required scope of this article.
Further research would be necessary to determine the UV-Vis spectroscopic properties and characterize the electronic transitions of Barium hexachlorosilicate(2-).
Theoretical and Computational Studies on Barium Hexachlorosilicate 2
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule or ion. These methods solve the Schrödinger equation for a given system to yield information about its electronic structure, energy, and other properties.
DFT studies on related hexafluorosilicate (B96646) ([SiF₆]²⁻) anions have been performed to understand their vibrational spectra and bonding characteristics. researchgate.net A similar approach for [SiCl₆]²⁻ would involve selecting an appropriate functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311+G(d,p)) to optimize the geometry of the anion and calculate its electronic properties. mdpi.com Key outputs from such calculations would include bond lengths, bond angles, Mulliken charges on each atom, and the energies of the molecular orbitals.
Table 1: Predicted DFT Calculation Outputs for Hexachlorosilicate(2-) Anion
| Property | Predicted Value/Information |
|---|---|
| Geometry | Octahedral |
| Si-Cl Bond Length | ~2.15 - 2.25 Å |
| Cl-Si-Cl Bond Angle | 90° and 180° |
| Mulliken Charge on Si | Positive |
| Mulliken Charge on Cl | Negative |
These calculations would likely show a significant degree of covalent character in the Si-Cl bonds, with a partial positive charge on the central silicon atom and a partial negative charge on the chlorine atoms. The interaction between the Ba²⁺ cation and the [SiCl₆]²⁻ anion would be predominantly ionic.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT.
For a detailed analysis of the electron correlation effects in the [SiCl₆]²⁻ anion, high-level ab initio calculations would be valuable. These methods would provide a more accurate description of the electron distribution and interaction energies. While computationally demanding for large systems, for a single anion, these calculations are feasible and would serve as a benchmark for less computationally expensive methods like DFT.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uni-mainz.de An MD simulation for barium hexachlorosilicate(2-) would involve placing the Ba²⁺ and [SiCl₆]²⁻ ions in a simulation box and calculating the forces between them using a force field. The trajectories of the ions would then be determined by integrating Newton's equations of motion.
MD simulations have been extensively used to study the structure and dynamics of silicate (B1173343) glasses, including those containing barium. kent.ac.ukarxiv.orgsemanticscholar.org For barium hexachlorosilicate(2-), MD simulations could be employed to study its behavior in the molten state or in solution. Key properties that could be investigated include:
Radial Distribution Functions (RDFs): These would reveal the average distances between different pairs of ions (e.g., Ba-Cl, Ba-Si, Si-Cl), providing insight into the local structure.
Coordination Numbers: The average number of nearest neighbors around each ion could be determined from the RDFs.
Diffusion Coefficients: The mobility of the Ba²⁺ and [SiCl₆]²⁻ ions could be calculated, providing information about the transport properties of the system.
Table 2: Potential Outputs from Molecular Dynamics Simulations of Molten BaSiCl₆
| Parameter | Description |
|---|---|
| Ba-Cl RDF Peak Position | Indicates the most probable distance between barium and chlorine ions. |
| Ba²⁺ Coordination Number | The average number of chloride ions in the first coordination shell of a barium ion. |
Predictive Crystallography and Polymorphism Studies
Predictive crystallography, often referred to as crystal structure prediction (CSP), is a computational technique used to predict the crystal structures of a compound from its chemical formula. rsc.org For barium hexachlorosilicate(2-), CSP methods could be used to identify energetically favorable crystal packing arrangements. This is particularly useful for discovering potential polymorphs—different crystal structures of the same compound.
The process typically involves generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. The energies are often calculated using a combination of force fields and more accurate quantum mechanical methods. While no specific CSP studies on barium hexachlorosilicate(2-) are reported, the methodology has been successfully applied to a wide range of organic and inorganic materials.
Computational Spectroscopy for Interpretation of Experimental Data
Computational spectroscopy involves the use of quantum chemical methods to predict and interpret spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govuni-heidelberg.de
For the [SiCl₆]²⁻ anion, DFT calculations can be used to compute its vibrational frequencies and intensities. These theoretical spectra can then be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational modes. Discrepancies between the calculated and experimental spectra can often be resolved by applying a scaling factor to the computed frequencies.
Table 3: Predicted Vibrational Modes for the Octahedral [SiCl₆]²⁻ Anion
| Vibrational Mode | Symmetry | Activity | Description |
|---|---|---|---|
| ν₁(a₁g) | A₁g | Raman active | Symmetric Si-Cl stretch |
| ν₂(e_g) | E_g | Raman active | Symmetric Si-Cl stretch |
| ν₃(t₁u) | T₁u | IR active | Asymmetric Si-Cl stretch |
| ν₄(t₁u) | T₁u | IR active | Asymmetric Cl-Si-Cl bend |
| ν₅(t₂g) | T₂g | Raman active | Asymmetric Cl-Si-Cl bend |
By calculating the vibrational frequencies, computational spectroscopy can provide a detailed understanding of the intramolecular forces and the nature of the chemical bonds within the hexachlorosilicate(2-) anion.
Reactivity and Reaction Mechanisms of Barium Hexachlorosilicate 2
Ligand Exchange and Substitution Reactions of the Hexachlorosilicate Anion
Ligand substitution reactions involve the replacement of one or more ligands in a coordination complex with other ligands. For the hexachlorosilicate anion, this would entail the substitution of chloride ions. These reactions in coordination chemistry can proceed through several mechanisms, primarily categorized as associative, dissociative, or interchange pathways. youtube.com The specific pathway is influenced by factors such as the nature of the central atom, the ligands, and the incoming nucleophile. difference.wiki
A ligand exchange reaction for the hexachlorosilicate anion can be represented by the general equation:
[SiCl₆]²⁻ + Y → [SiCl₅Y]⁻ + Cl⁻
Where Y is the incoming ligand.
An associative mechanism (A) is a two-step process where the incoming ligand first binds to the central metal ion, forming a detectable intermediate with a higher coordination number, followed by the departure of the original ligand. differencebetween.comwikipedia.orgcsbsju.edu This pathway is analogous to the Sₙ2 mechanism in organic chemistry. wikipedia.org For the octahedral [SiCl₆]²⁻ complex, an associative pathway would involve the formation of a seven-coordinate intermediate.
The process is characterized by the initial binding of the attacking nucleophile (the new ligand) to create a distinct intermediate, after which another ligand is lost. differencebetween.com Complexes that are coordinatively unsaturated are typical candidates for this mechanism. wikipedia.org The rate-determining step is the initial association, leading to second-order kinetics where the reaction rate depends on the concentration of both the complex and the incoming ligand. wikipedia.org This mechanism is often favored in complexes where the central atom can accommodate an increased coordination number. difference.wiki
In a dissociative mechanism (D), a ligand is first released from the coordination sphere of the central atom in a rate-determining step, creating an intermediate with a lower coordination number. differencebetween.com This intermediate then rapidly reacts with the incoming ligand to form the final product. difference.wikicsbsju.edu This pathway is analogous to the Sₙ1 mechanism in organic chemistry. difference.wiki For the [SiCl₆]²⁻ anion, this would involve the initial loss of a chloride ion to form a five-coordinate intermediate, [SiCl₅]⁻.
This mechanism is characterized by a rate-determining step that involves the release of a ligand. differencebetween.com The reaction kinetics are typically first-order, as the rate depends only on the concentration of the starting complex. Increasing the concentration of the incoming ligand does not speed up the reaction because it must wait for the initial dissociation to occur. csbsju.edu
| Characteristic | Associative Mechanism (A) | Dissociative Mechanism (D) |
|---|---|---|
| Initial Step | Association of incoming ligand (Y) | Dissociation of leaving ligand (Cl⁻) |
| Intermediate | Seven-coordinate, e.g., [SiCl₆Y]²⁻ | Five-coordinate, e.g., [SiCl₅]⁻ |
| Coordination Number of Intermediate | Increases temporarily difference.wiki | Decreases temporarily difference.wiki |
| Rate-Determining Step | Bond formation with incoming ligand wikipedia.org | Bond breaking of the Si-Cl bond differencebetween.com |
| Kinetics | Second-order | First-order |
| Analogy in Organic Chemistry | Sₙ2 wikipedia.org | Sₙ1 difference.wiki |
Reactions with Other Inorganic Species (e.g., water, acids, bases)
Reactions with Water : Barium metal reacts readily with water to form barium hydroxide (B78521) and hydrogen gas. pilgaardelements.comquora.comwebelements.com While the barium ion in Ba[SiCl₆] is already oxidized, the hexachlorosilicate anion is susceptible to hydrolysis. Analogous to the hexafluorosilicate (B96646) anion ([SiF₆]²⁻), which undergoes hydrolysis, the [SiCl₆]²⁻ anion is expected to react with water. nih.govresearchgate.net The Si-Cl bonds are generally more reactive towards hydrolysis than Si-F bonds. The hydrolysis reaction likely proceeds by the stepwise substitution of chloride ions with hydroxide ions, which can lead to the formation of silicic acid and hydrochloric acid. The presence of a base can accelerate this hydrolysis. google.com
[SiCl₆]²⁻ + 4H₂O ⇌ Si(OH)₄ + 6Cl⁻ + 4H⁺
Reactions with Acids : Metallic barium reacts with acids like hydrochloric acid to form the corresponding salt and hydrogen gas. pilgaardelements.comchemguide.co.uk When barium hexachlorosilicate is treated with a strong acid like sulfuric acid, a double displacement reaction can occur, leading to the precipitation of highly insoluble barium sulfate (B86663). chemguide.co.ukquora.com
BaSiCl₆ + H₂SO₄(aq) → BaSO₄(s) + 2H⁺(aq) + [SiCl₆]²⁻(aq)
The hexachlorosilicate anion itself is relatively stable in strong, non-aqueous acids but will hydrolyze in aqueous acid solutions.
Reactions with Bases : The barium ion (Ba²⁺) does not precipitate as a hydroxide in the presence of hydroxide ions because barium hydroxide is reasonably soluble in water. pilgaardelements.com However, the hydrolysis of the hexachlorosilicate anion is catalyzed by bases. unm.edu In the presence of a strong base like sodium hydroxide, the anion will decompose to form silicate (B1173343) and chloride salts.
BaSiCl₆ + 8NaOH(aq) → Ba(OH)₂(aq) + Na₄SiO₄(aq) + 6NaCl(aq) + 2H₂O(l)
When barium hydroxide reacts with an ammonium (B1175870) salt like ammonium chloride, it is an endothermic reaction that produces barium chloride, ammonia (B1221849) gas, and water. quora.comyoutube.com
Thermal Decomposition and Stability Studies
The thermal stability and decomposition pathway of barium hexachlorosilicate(2-), Ba[SiCl₆], are not extensively documented in dedicated studies. However, insights into its expected behavior can be drawn from analogous barium compounds and related hexahalogenated silicate species. Generally, barium-containing silicate and aluminate materials are recognized for their considerable thermal stability. For instance, various barium silicate glasses and ceramics are utilized for their stability at high temperatures mdpi.com. Thermodynamic analyses of barium aluminates suggest that the formation of stable compounds is thermodynamically probable at elevated temperatures, around 1300 K to 1450 K wikipedia.org.
While direct data for Ba[SiCl₆] is unavailable, the thermal decomposition of sodium hexafluorosilicate (Na₂SiF₆) provides a relevant comparison for the hexahalogenated silicate anion. Studies on Na₂SiF₆ show that its decomposition begins at temperatures below 600°C and proceeds significantly at higher temperatures, reaching near-complete decomposition at 700°C after one hour. The decomposition process is influenced by temperature, with the rate increasing as the temperature rises utoronto.ca. This suggests that the hexachlorosilicate moiety in the barium salt would also likely decompose at elevated temperatures, although the precise temperature range and products would be influenced by the presence of the barium cation and the difference in bond energies between Si-Cl and Si-F.
Furthermore, thermal analysis of other barium compounds, such as barium trifluoroacetate (B77799), reveals multi-stage decomposition processes. Barium trifluoroacetate decomposes in steps between 273°C and 324°C, ultimately forming barium fluoride (B91410) (BaF₂) metrohm.com. This step-wise decomposition is a common feature in the thermal analysis of complex salts.
In the context of pyrotechnic compositions, the reaction between silicon and barium sulfate (BaSO₄) occurs at high temperatures, exceeding the decomposition temperature of barium sulfate, indicating the high thermal stability of the initial reactants libretexts.org. While this is a reactive system, it underscores the general principle that barium compounds can be stable to high temperatures before undergoing decomposition or reaction.
Based on these analogous studies, it can be inferred that barium hexachlorosilicate(2-) would be a thermally stable compound at moderate temperatures. Its decomposition at higher temperatures would likely involve the breakdown of the [SiCl₆]²⁻ anion. The expected decomposition products would be barium chloride (BaCl₂) and silicon tetrachloride (SiCl₄), although the exact mechanism and temperature range require specific experimental investigation.
Table 1: Thermal Decomposition Data for Analogous Compounds
| Compound | Decomposition Onset/Range | Final Products (where specified) | Reference |
| Sodium Hexafluorosilicate (Na₂SiF₆) | Begins < 600°C | SiF₄, NaF | utoronto.ca |
| Barium Trifluoroacetate (Ba(CF₃COO)₂) | 273°C - 324°C | BaF₂ | metrohm.com |
| Barium Sulfate (in Si-BaSO₄ mixture) | Stable to high temperatures | Reacts with Si | libretexts.org |
Photochemical Reactivity of the Hexachlorosilicate Moiety
Direct experimental studies on the photochemical reactivity of the hexachlorosilicate ([SiCl₆]²⁻) moiety are scarce in the available scientific literature. However, the potential for photochemical activity can be inferred from the behavior of related chlorosilanes and analogous hexahalogenated metal complexes. The absorption of UV-visible light by a molecule can induce electronic transitions that lead to chemical reactions, such as bond cleavage or rearrangement libretexts.org.
The photochemical behavior of simpler chlorosilanes, such as trichlorosilane (B8805176) (HSiCl₃), has been investigated. For example, the low-pressure mercury-lamp photolysis of trichlorosilane in the presence of oxygen leads to its photooxidation, forming trichlorosilanol (Cl₃SiOH) via a radical-chain pathway electronicsandbooks.com. This indicates that the Si-Cl bond, in conjunction with other bonds like Si-H, can be susceptible to photochemical activation. The photochemistry of various organosilicon compounds also demonstrates that Si-C and Si-Si bonds can undergo homolytic cleavage upon irradiation, generating silicon-centered radicals mdpi.comresearchgate.net.
While the [SiCl₆]²⁻ anion lacks the organic groups of organosilanes, the fundamental principles of photochemical excitation and subsequent reaction could still apply. The absorption of a photon of sufficient energy could promote an electron to an anti-bonding orbital, potentially leading to the dissociation of a chloride ion (Cl⁻) or a chlorine radical (Cl•).
An informative analogue is the hexachloroplatinate(IV) dianion, [PtCl₆]²⁻. A study on the electronic structure and UV spectrum of this ion in the gas phase revealed that photoexcitation leads to the loss of Cl⁻ and Cl⁰, depending on the photon energy. The photofragmentation spectrum was found to mirror the UV/vis absorption spectrum of [PtCl₆]²⁻ in solution nih.gov. This demonstrates that hexachlorometallate anions can be photo-reactive, undergoing ligand dissociation upon absorbing UV light. Given that silicon is in the same group as carbon and is known to form hypervalent complexes, it is plausible that the hexachlorosilicate anion could exhibit similar photochemical behavior, although the energy required would likely differ.
The UV-Vis spectrum of a compound is key to understanding its photochemical potential. Molecules with pi bonds, especially conjugated systems, are well-known to absorb in the UV-Vis region utoronto.calibretexts.org. The hexachlorosilicate(2-) anion does not possess π-bonds and would be expected to absorb in the UV region of the electromagnetic spectrum. The specific wavelength of maximum absorbance (λₘₐₓ) would correspond to electronic transitions within the anion. Without experimental spectra, the precise photochemical reactivity of barium hexachlorosilicate(2-) remains a subject for future investigation.
Table 2: Photochemical Behavior of Analogous Silicon Compounds
| Compound/Moiety | Type of Photoreactivity Observed | Reactive Species/Products | Reference |
| Trichlorosilane (HSiCl₃) | Photooxidation | Trichlorosilanol (Cl₃SiOH) | electronicsandbooks.com |
| Organosilicon Compounds | Homolytic cleavage of Si-C and Si-Si bonds | Silicon-centered radicals | mdpi.comresearchgate.net |
| Hexachloroplatinate ([PtCl₆]²⁻) | Photofragmentation (photodissociation) | PtCl₄⁻, Cl⁻, Cl⁰ | nih.gov |
Applications of Barium Hexachlorosilicate 2 in Materials Science
Role in the Synthesis of Advanced Inorganic Materials
As a source of both barium and silicon in a highly reactive form, barium hexachlorosilicate(2-) is a promising precursor for the synthesis of a variety of advanced inorganic materials. The presence of the hexachlorosilicate anion makes it particularly suitable for processes where the formation of silicate (B1173343) structures is desired.
Barium hexachlorosilicate(2-) can serve as a valuable precursor in the synthesis of nanoparticles and nanocrystals. The controlled decomposition or reaction of this compound can lead to the formation of barium silicate nanostructures or silica-based nanoparticles. The concentration of the precursor is a critical parameter that influences the final size of the nanoparticles formed. rsc.org
Research on related silicon-containing compounds supports this potential application. For instance, mesoporous silica (B1680970) nanoparticles have been successfully synthesized using hexafluorosilicic acid (H₂SiF₆), a fluorine analogue of the parent acid of the hexachlorosilicate anion, as the silicon source. researchgate.net Similarly, sodium hexafluorosilicate (B96646) has been used to create highly ordered mesoporous silica materials. researchgate.net These methodologies suggest that barium hexachlorosilicate(2-) could be employed in similar bottom-up synthesis approaches, such as sol-gel or hydrothermal methods, to produce silica or barium silicate nanoparticles. The resulting nanomaterials could have applications in areas such as drug delivery, catalysis, and composite materials.
The development of thin films and coatings is another area where barium hexachlorosilicate(2-) could find significant application. Compounds containing chlorosilanes are frequently used as precursors in chemical vapor deposition (CVD) processes to create silicon-based thin films. researchgate.netscirp.org Given that barium hexachlorosilicate(2-) contains the [SiCl₆]²⁻ anion, it could potentially be used in CVD or atomic layer deposition (ALD) techniques to grow thin films of barium silicate.
Barium silicate materials are known for their utility in coatings and seals, valued for their thermal stability and chemical resistance. samaterials.commdpi.com Crystalline ultrathin barium silicate films are being investigated as robust high-κ (high dielectric constant) materials for applications like gate dielectrics in transistors, where they can be grown on silicon without forming an undesirable silicon dioxide interface layer. aps.org The use of a precursor like barium hexachlorosilicate(2-) could offer a pathway to deposit such functional films for the electronics industry. Furthermore, barium silicate powders are utilized in fireproofing coatings due to their excellent heat resistance. samaterials.com
Potential in Catalysis and Catalytic Processes
The chemical nature of barium hexachlorosilicate(2-) suggests its potential utility in catalysis, either as a catalyst itself or as a precursor to catalytic materials.
In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, materials with high surface area and active sites are crucial. Barium hexachlorosilicate(2-) could be used to synthesize porous silica or barium silicate materials that serve as effective catalyst supports. Silica-based materials are widely used as heterogeneous catalysts due to their stability and porous nature. scholarsresearchlibrary.com For example, silica functionalized with sulfonic acid groups acts as a powerful solid acid catalyst in various organic reactions. nih.gov
More directly, novel porous bubble wrap-like hollow barium silicate-carbonate nanospheres have been shown to be effective heterogeneous catalysts for the selective oxidation of styrene. researchgate.net This demonstrates the inherent catalytic potential of barium silicate structures. Similarly, composites of heteropolyacids immobilized on amine-functionalized silica have been used as efficient heterogeneous catalysts for the acetalization of glycerol. mdpi.com Therefore, barium hexachlorosilicate(2-) could serve as a starting material to create such structured silicate catalysts for environmentally benign chemical processes. rsc.org
In homogeneous catalysis, the catalyst is in the same phase as the reactants, often dissolved in a solvent. While specific applications of barium hexachlorosilicate(2-) in this area are not documented, its potential can be inferred. If soluble in a reaction medium, the compound would dissociate into barium cations (Ba²⁺) and hexachlorosilicate anions ([SiCl₆]²⁻). These ions could participate in catalytic cycles, potentially influencing reaction rates and selectivity. The hexachlorosilicate anion, a coordination complex of silicon, could interact with substrates and reagents, although this remains an area for future exploration.
Exploration in Functional Materials (e.g., optical, electrical, dielectric properties)
Materials derived from barium hexachlorosilicate(2-), particularly barium silicates, exhibit a range of interesting functional properties that make them suitable for optical, electrical, and dielectric applications.
Barium silicate-based materials possess notable optical properties. Barium silicate glasses are characterized by high refractive indices and good transmittance in the near-infrared region of the spectrum. nist.govnist.gov These properties make them valuable in the manufacturing of specialty glass for optics and electronics. samaterials.com The ability to improve the clarity and meltability of glass makes barium silicate a key component in photoelectric devices. samaterials.com
From an electrical standpoint, barium silicates are generally characterized by low electrical conductivity, which is a desirable trait for insulating materials and in applications like high-temperature seals for electrochemical devices. mdpi.com Of particular importance is the application of crystalline barium silicate thin films as high-κ gate dielectrics. aps.org These films exhibit excellent electrical properties, including a low density of interface traps, and are thermally stable, making them a promising alternative to silicon dioxide in next-generation electronic devices. aps.org
The dielectric properties of barium-containing ceramics are especially significant. Modifying ceramic materials with barium can dramatically increase their dielectric permittivity. researchgate.net For example, certain barium-modified ferroelectric relaxor ceramics exhibit a relative dielectric permittivity of 9100. researchgate.net Barium titanate (BaTiO₃), a well-known ceramic, shows a pronounced maximum permittivity of approximately 5000 at specific grain sizes (0.8–1 µm). aip.orgaip.org Doping barium titanate with other elements, such as erbium, can result in even higher dielectric constants, reaching values of 6179. epj-conferences.org The high dielectric constant of barium silicate itself makes it a subject of intense research for modern electronics. aps.org
Table 1: Dielectric Properties of Barium-Containing Ceramic Materials
| Material | Dielectric Constant (εr) | Conditions / Notes | Source(s) |
|---|---|---|---|
| Barium Titanate (BaTiO₃) | ~5000 | Pronounced maximum at grain sizes of 0.8–1 µm. | aip.orgaip.org |
| Erbium-Doped BaTiO₃ | 6179 | At the Curie temperature (120°C). | epj-conferences.org |
| Barium-Modified Ferroelectric Relaxor Ceramic | 9100 | Compared to 4300 for the unmodified ceramic. | researchgate.net |
Table 2: Summary of Functional Properties of Barium Silicate Materials
| Property | Value / Characteristic | Application Area | Source(s) |
|---|---|---|---|
| Optical | High Refractive Index (nD up to 1.88) | Optical Glasses, Lenses | nist.gov |
| Good Infrared Transmittance | Infrared Optics, Sensors | nist.gov | |
| Improves Glass Clarity | Photoelectric Devices | samaterials.com | |
| Electrical | Low Electrical Conductivity | High-Temperature Seals, Insulators | mdpi.com |
| High-κ Dielectric Material | Gate Dielectrics in Transistors | aps.org | |
| Thermal | Excellent Thermal Stability | Fireproofing, High-Temperature Seals | samaterials.commdpi.com |
Table 3: List of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Barium hexachlorosilicate(2-) | BaSiCl₆ |
| Barium Silicate | BaSiO₃ |
| Barium Titanate | BaTiO₃ |
| Hexafluorosilicic Acid | H₂SiF₆ |
| Sodium Hexafluorosilicate | Na₂SiF₆ |
| Silicon Dioxide | SiO₂ |
| Trichlorosilane (B8805176) | SiHCl₃ |
| Boron Trichloride | BCl₃ |
| Dichlorosilane | SiH₂Cl₂ |
Scant Information Available on the Material Science Applications of Barium Hexachlorosilicate(2-)
While extensive research exists for structurally similar compounds and other barium-based materials, specific studies detailing the optical, electrical, and dielectric characteristics of Barium Hexachlorosilicate(2-) are currently elusive. The scientific community has largely focused on related compounds, leaving a knowledge gap for this particular substance.
General principles of materials science suggest that as a barium-containing compound, it might possess interesting dielectric properties, a characteristic common to many barium salts. However, without specific experimental data, any discussion of its potential applications would be purely speculative. The optical and electrical properties are even less certain, as the presence of silicon and chlorine in this specific arrangement could lead to a wide range of behaviors that cannot be predicted without empirical research.
Further investigation and dedicated research are required to determine the specific properties of Barium Hexachlorosilicate(2-) and to ascertain its potential for applications in materials science. At present, there is insufficient data to provide a thorough and scientifically accurate analysis as requested.
Future Research Directions and Emerging Trends
Exploration of New Synthetic Pathways for Enhanced Purity and Yield
The development of novel synthetic methodologies is crucial for producing Barium hexachlorosilicate(2-) with higher purity and improved yields, which are prerequisites for many advanced applications. Future research is anticipated to move beyond traditional solid-state and precipitation methods to explore more controlled and efficient synthetic routes.
Key Research Thrusts:
Sol-Gel Processes: Investigation into sol-gel synthesis could offer a low-temperature alternative for producing highly homogeneous and pure Barium hexachlorosilicate(2-). This method allows for precise control over stoichiometry and particle size.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve energy efficiency in the synthesis of inorganic materials. Research in this area would focus on optimizing reaction parameters to maximize yield and purity.
Ionic Liquid-Based Synthesis: Ionic liquids can serve as both solvents and templates in the synthesis of inorganic compounds, potentially leading to novel crystalline phases and morphologies of Barium hexachlorosilicate(2-).
Chemical Vapor Deposition (CVD): For applications requiring thin films, research into CVD techniques for depositing Barium hexachlorosilicate(2-) could be a significant area of exploration.
Illustrative Data Table for a Hypothetical Microwave-Assisted Synthesis Study:
| Experiment ID | Precursors | Microwave Power (W) | Reaction Time (min) | Solvent | Yield (%) | Purity (%) |
| MWS-1 | BaCl₂, SiCl₄ | 300 | 10 | Ethanol | 85 | 98.5 |
| MWS-2 | BaCl₂, SiCl₄ | 500 | 5 | Ethanol | 92 | 99.1 |
| MWS-3 | Ba(NO₃)₂, SiCl₄ | 300 | 15 | Isopropanol | 78 | 97.8 |
| MWS-4 | Ba(NO₃)₂, SiCl₄ | 500 | 8 | Isopropanol | 88 | 99.3 |
In-Depth Mechanistic Studies of Complex Reactions
A thorough understanding of the reaction mechanisms involving Barium hexachlorosilicate(2-) is essential for controlling its reactivity and designing new applications. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate steps of its formation and subsequent reactions.
Areas of Focus:
Kinetic Studies: Detailed kinetic analysis of the formation of the [SiCl₆]²⁻ anion in the presence of barium ions will help in understanding the reaction rates and the factors that influence them.
Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as Raman and infrared spectroscopy, can provide real-time information on the intermediate species formed during the synthesis of Barium hexachlorosilicate(2-).
Isotopic Labeling Studies: Employing isotopes of silicon, chlorine, or barium can help trace the pathways of atoms and molecules throughout the reaction, providing unambiguous evidence for proposed mechanisms.
Advanced Characterization Techniques for Real-Time Monitoring
The comprehensive characterization of Barium hexachlorosilicate(2-) is fundamental to understanding its structure-property relationships. While standard techniques provide valuable information, emerging advanced characterization methods can offer unprecedented insights.
Prospective Techniques:
In-Situ X-ray Diffraction (XRD): Real-time monitoring of the crystalline phase evolution during the synthesis or thermal decomposition of Barium hexachlorosilicate(2-) can be achieved using in-situ XRD.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution solid-state NMR can provide detailed information about the local environment of the silicon and barium nuclei, offering insights into the atomic-level structure.
Aberration-Corrected Scanning Transmission Electron Microscopy (STEM): This technique can provide atomic-resolution imaging, allowing for the direct visualization of the crystal lattice and any defects present in Barium hexachlorosilicate(2-) crystals.
Theoretical Predictions for Novel Analogues and Derivatives
Computational chemistry and materials modeling are powerful tools for predicting the existence and properties of new materials. Theoretical studies can guide experimental efforts by identifying promising novel analogues and derivatives of Barium hexachlorosilicate(2-).
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, stability, and spectroscopic properties of Barium hexachlorosilicate(2-) and its hypothetical derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the [SiCl₆]²⁻ anion and its interaction with the barium cation at different temperatures and pressures.
Crystal Structure Prediction: Advanced algorithms can be employed to predict the most stable crystal structures for new compositions based on the Barium hexachlorosilicate(2-) framework.
Hypothetical DFT Calculation Results for Substituted Analogues:
| Analogue | Substituted Atom | Calculated Band Gap (eV) | Predicted Stability |
| Ba[SiCl₅Br] | Br | 3.8 | Stable |
| Ba[SiCl₅F] | F | 4.2 | Stable |
| Ba[GeCl₆] | Ge | 3.5 | Metastable |
| Sr[SiCl₆] | Sr | 4.1 | Stable |
Targeted Applications in Emerging Technologies
While the current applications of Barium hexachlorosilicate(2-) may be limited, its unique chemical composition suggests potential for use in several emerging technologies. Future research will focus on exploring and developing these applications.
Potential Application Areas:
Precursor for Advanced Ceramics: Barium hexachlorosilicate(2-) could serve as a precursor for the synthesis of barium-containing silicate (B1173343) ceramics with tailored dielectric or thermal properties for electronic components.
Component in Specialty Glasses: The incorporation of Barium hexachlorosilicate(2-) into glass formulations could lead to the development of specialty glasses with high refractive indices or enhanced transparency in the infrared region.
Catalyst Support: The high surface area and thermal stability of materials derived from Barium hexachlorosilicate(2-) could make them suitable as supports for catalysts in various chemical processes.
Luminescent Materials: Doping Barium hexachlorosilicate(2-) with rare-earth elements could lead to the development of novel phosphors for applications in solid-state lighting and displays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
